molecular formula C19H21N3O5S B2926563 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034527-09-6

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2926563
CAS No.: 2034527-09-6
M. Wt: 403.45
InChI Key: SSIWVJJUKJNQPX-UHFFFAOYSA-N
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Description

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features an indole moiety, a sulfamoyl group, and a methoxybenzamide structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with comparable biological activities.

    N-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid:

Uniqueness

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-28(25,26)14-4-6-18(27-2)15(10-14)19(20)24/h3-10,17,21,23H,11H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIWVJJUKJNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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